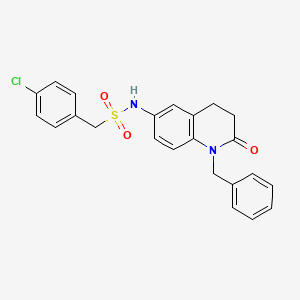

![molecular formula C14H10F4N2O2 B2721329 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide CAS No. 241146-91-8](/img/structure/B2721329.png)

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

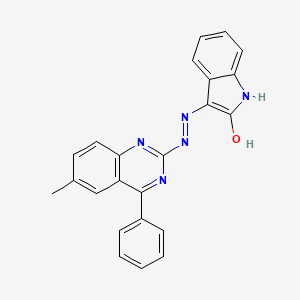

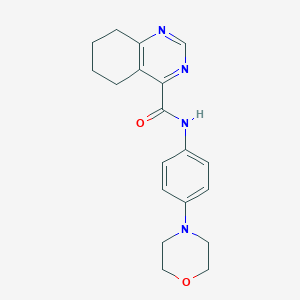

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the trifluoromethyl group, and the attachment of the benzoyl group. The exact synthesis process would depend on the starting materials and the specific reaction conditions. It’s worth noting that compounds like 4-Fluoro-2-(trifluoromethyl)benzoyl chloride and 2-Fluoro-4-(trifluoromethyl)benzoyl chloride are commercially available and could potentially be used as starting materials in the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the benzoyl group, and the trifluoromethyl group. The fluorine atoms in the trifluoromethyl group would likely be highly electronegative, pulling electron density away from the rest of the molecule and potentially affecting its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrrole ring. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles . The pyrrole ring, being aromatic, might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems . The compound’s boiling point is 157 °C and its density is 1.495 g/mL at 25 °C .Scientific Research Applications

Automated SPE and Measurement of Perfluorinated Organic Acids and Amides

A high-throughput method for measuring trace levels of 13 PFAS (2 perfluorosulfonates, 8 perfluorocarboxylates, and 3 perfluorosulfonamides) in serum and milk has been developed. This method, using automated solid-phase extraction (SPE) cleanup followed by high-performance liquid chromatography-tandem mass spectrometry, is suitable for large epidemiologic studies to assess exposure to PFAS. This research is crucial for monitoring human exposure to these compounds, highlighting their widespread presence and potential toxicity concerns (Kuklenyik, Reich, Tully, Needham, & Calafat, 2004).

Perfluorooctanesulfonate and Related Fluorochemicals in Human Blood

Studies have found perfluorooctanesulfonate (PFOS) and other PFAS in human blood/serum/plasma samples across various countries. The widespread distribution of these compounds indicates global exposure and potential health risks. The research underscores the need for further investigation into sources, pathways, and effects of human exposure to PFAS (Kannan, Corsolini, Falandysz, Fillmann, Kumar, Loganathan, Mohd, Olivero, van Wouwe, & Yang, 2004).

Detection of Fluorotelomer Alcohols in Indoor Environments

Fluorotelomer alcohols (FTOH) are precursors to perfluorinated carboxylic acids (PFCA) and are found in indoor air, potentially contributing to human exposure to PFAS. This study highlights the presence of FTOHs in various indoor environments, including workplaces and vehicles, and discusses their relevance for human exposure (Schlummer, Gruber, Fiedler, Kizlauskas, & Müller, 2013).

Serum Levels of Perfluoroalkyl Acids and Associations with Medical Parameters

Research into serum levels of perfluoroalkyl acids (PFAAs) in pregnant women reveals significant exposure to these compounds, with implications for both maternal and fetal health. The study indicates the widespread presence of PFAAs in the population and suggests potential health risks associated with exposure (Jiang, Zhang, Zhu, & Deng, 2014).

Association Between PFASs and COVID-19 Susceptibility

A case-control study assessing the association between PFAS exposure and COVID-19 susceptibility found that elevated exposure to PFASs was independently associated with an increased risk of COVID-19 infection. This research suggests that PFASs-associated metabolites may play a role in mitochondrial function and immune activity, indicating a potential mechanism by which PFAS exposure could influence susceptibility to infections like COVID-19 (Ji, Song, Wang, Yang, Yan, Li, Yu, Jian, Jiang, Li, Zheng, & Li, 2021).

Mechanism of Action

Safety and Hazards

This compound, like many organic compounds, could present safety hazards. For example, it could be combustible and cause severe skin burns and eye damage . It may also cause respiratory irritation . It’s recommended to handle it with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name |

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4N2O2/c1-19-13(22)11-4-7(6-20-11)12(21)9-3-2-8(5-10(9)15)14(16,17)18/h2-6,20H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYQCSCBFAFYMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)

![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2721249.png)

![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)

![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)

![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)

![ethyl 4-{4-[(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2721269.png)